molecular formula C5H2Cl2N2O2 B133513 2,6-Dichloro-4-nitropyridine CAS No. 25194-01-8

2,6-Dichloro-4-nitropyridine

Cat. No. B133513
CAS RN: 25194-01-8
M. Wt: 192.98 g/mol
InChI Key: BZYQSSVTQJTUDD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-nitropyridine is an important intermediate that is widely used in the medicine and pesticide research field . It undergoes macrocyclic condensation reaction with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .


Synthesis Analysis

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed. Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction. Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-4-nitropyridine is C5H2Cl2N2O2 . The asymmetric unit of 2,6-Dichloro-4-nitropyridine consists of two crystallographically independent molecules .


Chemical Reactions Analysis

The synthesis and development of new energetic materials continue to focus on new heterocyclic compounds with high densities, high heats of formation, and good detonation properties . The reaction mechanism is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

The molecular weight of 2,6-Dichloro-4-nitropyridine is 192.98 g/mol . It has a density of 1.6±0.1 g/cm3, boiling point of 282.9±35.0 °C at 760 mmHg, and vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis of Energetic Materials

2,6-Dichloro-4-nitropyridine is used in the synthesis of 4-amino-2,6-dichloropyridine and its derivatives . These compounds are of interest in the development of new energetic materials, which focus on heterocyclic compounds with high densities, high heats of formation, and good detonation properties .

Production of Insensitive High Explosives (IHE)

The compound is used in the synthesis of insensitive high explosives (IHE). The insensitivity is achieved by using nitrogen-rich heterocycle or its N-oxide as key synthons for the synthesis of IHE .

Synthesis of Nitroheteroaromatic Systems

2,6-Dichloro-4-nitropyridine is used in the synthesis of nitroheteroaromatic systems. These systems are difficult to synthesize due to their electron deficiency, making electrophilic aromatic substitution problematic .

Detection of Pesticides

The compound shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (a common pesticide) with high sensitivity and selectivity. This can be used to quantitatively analyze the pesticide concentrations in fruit extracts .

Synthesis of Pyridyldifluoroacetates

2,6-Dichloro-4-nitropyridine is used in the synthesis of pyridyldifluoroacetates .

Preparation of Bicyclooxacalixhetarene

The compound is used as a starting reagent in the preparation of bicyclooxacalixhetarene .

Mechanism of Action

Target of Action

It has been used as a reagent in the synthesis of various organic compounds and has shown to interact with a luminescent 56-metal cd(ii)–sm(iii) nanocluster .

Mode of Action

This shift allows for the synthesis of various substituted pyridines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-4-nitropyridine. For instance, it has been shown to have a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline, a common pesticide, with high sensitivity and selectivity . This suggests that the compound’s action can be influenced by the presence of other chemicals in its environment.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

It shows a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline (DCN, a common pesticide) with high sensitivity and selectivity, which can be used to quantitatively analyze the DCN concentrations in fruit extracts .

properties

IUPAC Name

2,6-dichloro-4-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYQSSVTQJTUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397165
Record name 2,6-Dichloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-nitropyridine

CAS RN

25194-01-8
Record name 2,6-Dichloro-4-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloro-4-nitropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 95% concentrated nitric acid (21 mL) and 98% concentrated sulfuric acid (50 mL) was added 2,6-dichloropyridine-N-oxide (12.8 g, 78 mmol). After the reaction was performed at 148° C. by stirring for 1 h, it was continued when the temperature was increased to 156° C. until no nitrogen dioxide was released. The reaction solution was cooled to room temperature, poured into 150 g ice water, and adjusted to pH=6 with ammonia water to precipitate a solid product. It was subjected to suction filtration. The resultant crude product was recrystallized with petroleum ether to afford 10 g yellow solid with a yield of 66.4%.
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
66.4%

Synthesis routes and methods II

Procedure details

A solution of 20.9 gm (0.1 mol) of 2,6-dichloro-4-nitropyridine-1-oxide (J. Chem. Soc. B 1967, 1235) in 100 ml of ethylene chloride was heated to boiling and then 27.5 gm (0.2 mol) of phosphorus trichloride were added. The solution obtained was stirred for a further 8 hours under reflux and was then concentrated by evaporation in vacuo. The oily residue which remained was poured into ice water. The crystalline residue formed was recovered by suction filtration and washed neutral with water.
Quantity
20.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial orientation of the nitro group relative to the pyridine ring in 2,6-dichloro-4-nitropyridine N-oxide?

A1: The nitro group in 2,6-dichloro-4-nitropyridine N-oxide is essentially coplanar with the aromatic ring, exhibiting a twist angle of 4.00° [] and a fold angle of 2.28° []. This coplanarity suggests that the nitro group is conjugated with the pyridine ring.

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